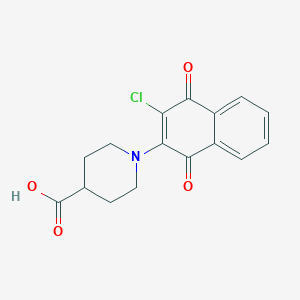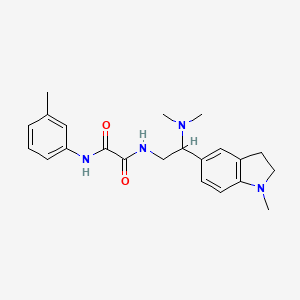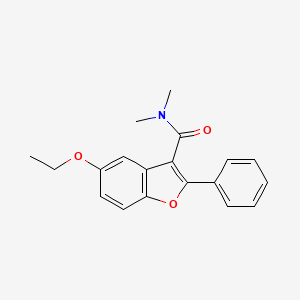
N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide, also known as SM-1, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that targets specific proteins and enzymes in the body, making it a valuable tool for studying biological processes and developing new treatments for various diseases.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide involves the inhibition of specific enzymes and proteins in the body, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). By inhibiting these enzymes and proteins, N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide can prevent the growth and proliferation of cancer cells, reduce inflammation, and improve cardiovascular function.
Biochemical and Physiological Effects:
N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to reduce inflammation and improve cardiovascular function by reducing oxidative stress and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide is its specificity for certain enzymes and proteins, making it a valuable tool for studying specific biological processes. However, one of the limitations of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide is its potential toxicity, which can limit its use in certain experiments and require careful monitoring.
Zukünftige Richtungen
There are several future directions for N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide research, including the development of new analogs with improved specificity and efficacy, the identification of new targets for N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide inhibition, and the development of new therapeutic applications for N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide in various diseases. Additionally, further studies are needed to fully understand the potential toxic effects of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide and to develop safer and more effective dosing strategies.
Synthesemethoden
The synthesis of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide involves several steps, including the reaction of 4-chloroaniline with 2-morpholinoethanol, followed by the addition of but-2-enoyl chloride. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide has been used in a wide range of scientific research studies, including cancer research, cardiovascular disease, and neurodegenerative disorders. It has been shown to inhibit the activity of specific proteins and enzymes that are involved in these diseases, making it a valuable tool for developing new treatments and therapies.
Eigenschaften
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(2-morpholin-4-ylethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-13(18-6-7-20-8-10-22-11-9-20)12-16(21)19-15-4-2-14(17)3-5-15/h2-5,12,18H,6-11H2,1H3,(H,19,21)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIGADVXUSCLY-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)Cl)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=C(C=C1)Cl)/NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2785420.png)

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-octylpurine-2,6-dione](/img/structure/B2785424.png)
![8-(Azepan-1-yl)-7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![7-ethyl-3-methyl-1-[2-(morpholin-4-yl)ethyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785427.png)
![(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid](/img/structure/B2785429.png)
![2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2785432.png)
![3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2785435.png)

![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)
